3-(3,3-dimethylcyclohexyl)propanal
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Overview
Description
3-(3,3-dimethylcyclohexyl)propanal is an organic compound with the molecular formula C11H20O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is notable for its unique structure, which includes a cyclohexane ring substituted with two methyl groups at the 3-position and a propanal group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dimethylcyclohexyl)propanal typically involves the following steps:
Cyclohexane Derivative Formation: The starting material is often a cyclohexane derivative, which undergoes methylation to introduce the two methyl groups at the 3-position.
Formylation: The methylated cyclohexane derivative is then subjected to formylation reactions to introduce the formyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical processes that optimize yield and purity. These methods often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Processes: Implementing continuous flow reactors to maintain consistent production rates and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-dimethylcyclohexyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(3,3-dimethylcyclohexyl)propanoic acid.
Reduction: 3-(3,3-dimethylcyclohexyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,3-dimethylcyclohexyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,3-dimethylcyclohexyl)propanal involves its interaction with molecular targets through its formyl group. This interaction can lead to various biochemical pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by forming covalent bonds with active site residues.
Receptor Binding: It can bind to receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,3-dimethylcyclohexyl)propanol: The reduced form of 3-(3,3-dimethylcyclohexyl)propanal.
3-(3,3-dimethylcyclohexyl)propanoic acid: The oxidized form of this compound.
3-(3,3-dimethylcyclohexyl)propylamine: A derivative where the formyl group is replaced with an amine group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a cyclohexane ring with a formyl group makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
2229358-71-6 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.3 |
Purity |
94 |
Origin of Product |
United States |
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